1-[(5-Bromo-6-methylpyridin-2-yl)amino]propan-2-ol
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Overview
Description
1-[(5-Bromo-6-methylpyridin-2-yl)amino]propan-2-ol is a chemical compound that belongs to the class of bromopyridine derivatives. This compound is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 6th position of the pyridine ring, along with an amino group and a propanol moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Bromo-6-methylpyridin-2-yl)amino]propan-2-ol typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-6-methylpyridine.
Propanol Addition: Finally, the amino compound is reacted with propanol under suitable conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced catalytic systems and continuous flow reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
1-[(5-Bromo-6-methylpyridin-2-yl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a de-brominated product.
Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of de-brominated products.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
1-[(5-Bromo-6-methylpyridin-2-yl)amino]propan-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[(5-Bromo-6-methylpyridin-2-yl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors in biological systems, potentially inhibiting or modulating their activity.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and microbial metabolism.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromo-6-methylpyridine: Similar structure but lacks the propanol moiety.
2-Bromo-6-methylpyridine: Lacks the amino and propanol groups.
2-Amino-6-bromopyridine: Similar but lacks the methyl group at the 6th position.
Uniqueness
1-[(5-Bromo-6-methylpyridin-2-yl)amino]propan-2-ol is unique due to the combination of the bromine atom, methyl group, amino group, and propanol moiety, which confer distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
1-[(5-bromo-6-methylpyridin-2-yl)amino]propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O/c1-6(13)5-11-9-4-3-8(10)7(2)12-9/h3-4,6,13H,5H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCCMMRELVLAOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NCC(C)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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